propanoic acid](/img/structure/B12952765.png)
(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl](113C)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylpropanoic acid is a complex organic compound characterized by its unique structure, which includes multiple iodine atoms and a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylpropanoic acid typically involves multiple steps, including the iodination of phenolic compounds and the formation of amino acids. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct placement of iodine atoms and the formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions include quinones, deiodinated derivatives, and substituted phenoxy compounds. These products can be further utilized in various applications, including pharmaceuticals and chemical research.
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylpropanoic acid has numerous scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as the inhibition of cancer cell growth or the reduction of inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Thyroxine: A hormone with a similar iodine-containing structure.
Triiodothyronine: Another iodine-rich hormone with comparable biological activity.
Uniqueness
(2S)-2-amino-3-4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylpropanoic acid is unique due to its specific arrangement of iodine atoms and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H12I3NO4 |
|---|---|
Peso molecular |
651.97 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl](113C)propanoic acid |
InChI |
InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i15+1 |
Clave InChI |
AUYYCJSJGJYCDS-XXOGGYJESA-N |
SMILES isomérico |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H]([13C](=O)O)N)I)I)O |
SMILES canónico |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



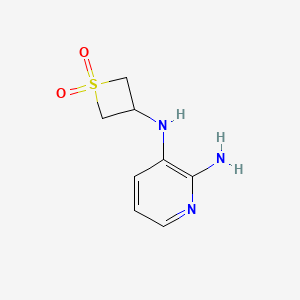
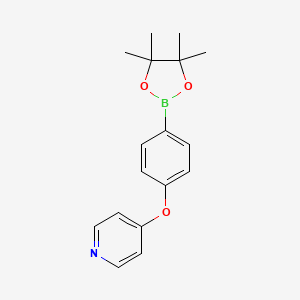

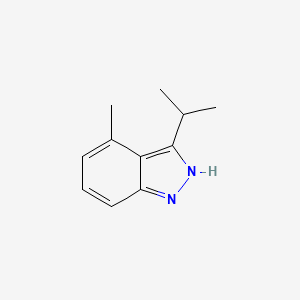
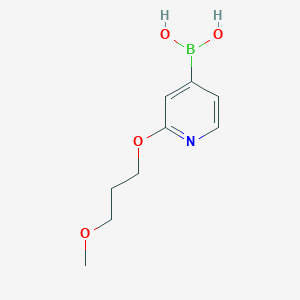

![2-(Chloromethyl)-7-(trifluoromethyl)-1,2-dihydrobenzo[e][1,2]azaborinine](/img/structure/B12952719.png)

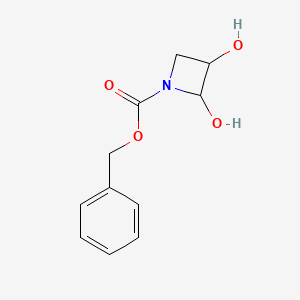
![7-Bromo-2-(tert-butyl)benzo[d]thiazole](/img/structure/B12952747.png)
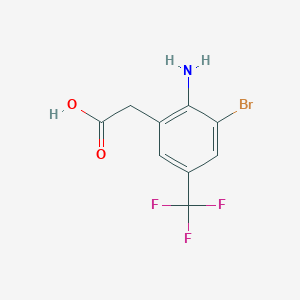
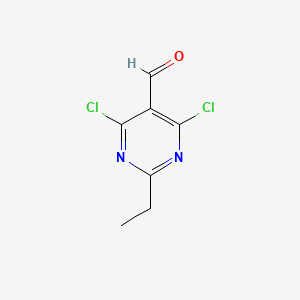
![2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde](/img/structure/B12952764.png)
